molecular formula C13H18BrNO2S B1588281 N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-69-5

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1588281
CAS No.: 850429-69-5
M. Wt: 332.26 g/mol
InChI Key: CNTDHRBLONXWGE-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-69-5) is a sulfonamide derivative featuring a cyclohexyl group attached to the sulfonamide nitrogen and a bromo-methyl substituted benzene ring. Its molecular structure (Fig. According to its Safety Data Sheet (SDS), it is primarily used for industrial and scientific research . The compound is commercially available through suppliers like Santa Cruz Biotechnology, with pricing reflecting its specialized applications .

Properties

IUPAC Name

3-bromo-N-cyclohexyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTDHRBLONXWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428443
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-69-5
Record name 3-Bromo-N-cyclohexyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-cyclohexyl 3-azido-4-methylbenzenesulfonamide or N-cyclohexyl 3-thiocyanato-4-methylbenzenesulfonamide.

    Oxidation Reactions: Formation of N-cyclohexyl 3-bromo-4-carboxybenzenesulfonamide.

    Reduction Reactions: Formation of N-cyclohexyl 3-bromo-4-methylbenzenamine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been explored for its potential in developing anti-inflammatory drugs and antibiotics. Recent studies indicate that compounds derived from BMBS exhibit promising activity against certain cancer cell lines, particularly through inhibition of specific kinases involved in tumor growth .

Case Study: Mer Kinase Inhibition

  • Compound: UNC1062 (related to BMBS)
  • Target: Mer kinase, implicated in oncogenesis.
  • Findings: UNC1062 demonstrated potent inhibition of Mer phosphorylation in leukemia and solid tumor models, suggesting that similar sulfonamide derivatives could be effective in cancer treatment .

Material Science Applications

2.1 Dyes and Pigments

BMBS is utilized as a diazo component in the production of azo dyes, which are widely used in the textile industry due to their vibrant colors and stability. The compound can also be employed in synthesizing phthalocyanine pigments, which find applications in inks, plastics, and coatings .

Data Table: Applications in Dyes and Pigments

ApplicationDescription
Azo DyesUsed for bright, long-lasting colors in textiles.
PhthalocyanineEmployed in inks and coatings for enhanced durability.

2.2 Polyurethane Production

In the materials sector, BMBS acts as a catalyst for the curing process of urethane prepolymers used in polyurethane production. This application is crucial for manufacturing foam products such as insulation materials and furniture .

Chemical Synthesis Applications

3.1 Organic Synthesis

BMBS is widely used as a reagent in organic synthesis due to its ability to facilitate various chemical reactions. It can be involved in the synthesis of complex organic molecules, making it valuable for researchers in organic chemistry .

3.2 Rubber Manufacturing

In rubber production, BMBS serves as an accelerator that enhances the curing process of rubber compounds, leading to improved strength and durability of products such as tires .

Electronic Materials Applications

BMBS is increasingly being explored for its role in electronic materials:

  • Electrolytes for Lithium-Ion Batteries: The compound contributes to the development of electrolytes used in batteries for portable electronics and electric vehicles.
  • Conductive Polymers: It is also utilized in creating conductive polymers essential for sensor technologies and electronic displays .

Personal Care Products

In the cosmetics industry, this compound is incorporated into personal care formulations as a foaming agent, enhancing product performance in shampoos and lotions .

Mechanism of Action

The mechanism of action of N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound belongs to a broader class of N-cyclohexyl benzenesulfonamides , differing in substituent type and position on the aromatic ring. Key analogs include:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol)
N-Cyclohexyl 3-bromobenzenesulfonamide 871269-10-2 Br (3) ~328.3
N-Cyclohexyl 4-bromobenzenesulfonamide 7454-76-4 Br (4) ~328.3
N-Cyclohexyl 4-fluorobenzenesulfonamide 565-40-2 F (4) ~267.4
N-Cyclohexyl-4-methoxybenzenesulfonamide - OCH₃ (4) ~283.4
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide - CH₃ (4), C₂H₅ (N-substituent) ~295.4

Key Observations :

  • Halogen Effects : The bromo substituent in the target compound (3-bromo-4-methyl) introduces steric bulk and electron-withdrawing effects compared to analogs like the 4-fluoro derivative. This may alter reactivity in cross-coupling reactions (e.g., palladium-catalyzed processes) .
  • Methyl vs.

Crystallographic and Conformational Analysis

Crystal structure studies reveal critical differences in molecular geometry:

Table 2: Structural Parameters from Single-Crystal Studies
Parameter N-Cyclohexyl 3-Bromo-4-Methylbenzenesulfonamide* N-Cyclohexyl-4-Methoxybenzenesulfonamide N-Cyclohexyl-N-Ethyl-4-Methylbenzenesulfonamide
S–O Bond Lengths (Å) Not reported 1.424–1.436 Not reported
S–N Bond Length (Å) Not reported 1.586 1.632
Cyclohexyl Puckering (Q, θ, φ) Not reported Q = 0.559 Å, θ = 1.8°, φ = 338° Q = 0.567 Å, θ = 178.8°, φ = 214°
Dihedral Angle (Benzene-Cyclohexyl) - 59.92° (C1–C6 vs. C7–C12) 59.92° (similar)

Notes:

  • The cyclohexyl ring in analogs adopts a chair conformation, as described by Cremer-Pople puckering parameters . The 4-methoxy derivative shows near-planar puckering (θ = 1.8°), while the N-ethyl analog exhibits a distorted chair (θ = 178.8°) due to steric effects from the ethyl group .
  • Hydrogen Bonding : In N-Cyclohexyl-4-methoxybenzenesulfonamide, intermolecular N–H⋯O bonds form zigzag chains along the c-axis, whereas the N-ethyl derivative exhibits C–H⋯O interactions, creating a 2D network .

Biological Activity

N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16BrN1O2S1
  • Molecular Weight : 331.24 g/mol
  • IUPAC Name : N-Cyclohexyl-3-bromo-4-methylbenzenesulfonamide

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in biological systems. Studies suggest that it may inhibit certain pathways involved in inflammation and bacterial virulence.

Key Mechanisms:

  • Inhibition of Type III Secretion System (T3SS) : Research indicates that compounds similar to this compound can inhibit the T3SS in Gram-negative bacteria, which is critical for their pathogenicity .
  • Antimicrobial Properties : Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Biological Activity Data

The following table summarizes the biological activity data associated with this compound:

Activity TypeAssay MethodConcentration (μM)ResultReference
T3SS InhibitionCPG2 Reporter Assay50~50% inhibition
Antimicrobial ActivityDisk Diffusion Method100Zone of inhibition observed
CytotoxicityMTT Assay50Non-cytotoxic

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamide compounds, providing insight into the potential utility of this compound.

  • Study on Antibacterial Activity :
    A study demonstrated that sulfonamides can effectively inhibit bacterial growth by targeting specific metabolic pathways. The results indicated that modifications to the sulfonamide structure could enhance antibacterial potency .
  • Research on Inflammatory Response :
    Another research effort focused on the anti-inflammatory effects of sulfonamide derivatives. It was found that these compounds could reduce the secretion of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
  • Evaluation of Toxicity :
    Toxicity assessments conducted on related compounds revealed that certain structural features could mitigate cytotoxic effects, highlighting the importance of structure-activity relationships in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide
Reactant of Route 2
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N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

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